(2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
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Overview
Description
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound with the molecular formula C14H8Cl2FN It is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and fluorine atoms, as well as an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl core is halogenated using chlorine and fluorine sources under controlled conditions to introduce the 2’,6’-dichloro and 4-fluoro substituents.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, often using a suitable nitrile source such as acetonitrile itself or a nitrile-containing reagent.
Industrial Production Methods
Industrial production of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale halogenation and nitrile introduction processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use and the specific molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol: A similar compound with a methanol group instead of an acetonitrile group.
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid: Another related compound with an acetic acid group.
Uniqueness
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the nitrile functionality is required.
Properties
Molecular Formula |
C14H8Cl2FN |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[5-(2,6-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-11-2-1-3-12(16)14(11)10-4-5-13(17)9(8-10)6-7-18/h1-5,8H,6H2 |
InChI Key |
WDHHNJZYEVMENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)F)CC#N)Cl |
Origin of Product |
United States |
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